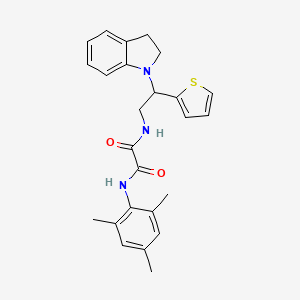

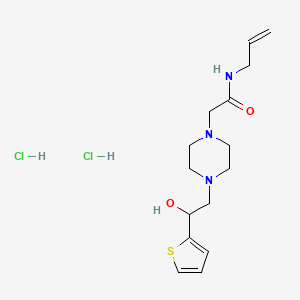

![molecular formula C20H21Cl2N3O4S2 B2980891 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 325987-71-1](/img/structure/B2980891.png)

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, also known as CB1954, is a prodrug that has been widely used in scientific research as an anti-cancer agent. CB1954 is a synthetic compound that is activated by the enzyme nitroreductase (NTR), which is overexpressed in many cancer cells. The activation of CB1954 by NTR leads to the formation of highly cytotoxic species that can induce DNA damage and cell death in cancer cells.

Scientific Research Applications

Anticancer Properties

A significant area of research on related compounds involves their synthesis and evaluation as anticancer agents. For example, derivatives of indapamide, a structurally related compound, have been synthesized and tested for their pro-apoptotic activity against melanoma cell lines, demonstrating anticancer activity with specific compounds inhibiting human carbonic anhydrase isoforms, which play a role in cancer cell proliferation and survival (Ö. Yılmaz et al., 2015). This research highlights the therapeutic potential of such compounds in targeting and inhibiting cancer cell growth.

Inhibition of Carbonic Anhydrases

Related compounds have been studied for their ability to inhibit carbonic anhydrases, enzymes that are pivotal in various physiological processes, including respiration, acid-base balance, and the growth and proliferation of cancer cells. Specific aromatic sulfonamide inhibitors have shown nanomolar half maximal inhibitory concentration (IC50) values against different carbonic anhydrase isoenzymes, indicating their potential in therapeutic applications targeting these enzymes (C. Supuran et al., 2013).

Chemical Synthesis and Characterization

The synthesis and characterization of related compounds have been explored to understand their chemical properties and potential applications further. For instance, the synthesis of unique structures such as 4,8-Bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane showcases innovative approaches to creating compounds with specific chemical functionalities and potential applications in various fields, including materials science and catalysis (J. Nakayama et al., 1998).

Antimicrobial Activity

Research on bisamides compounds containing methoxy and benzothiazole, which share structural similarities with the compound , has shown that some of these synthesized molecules exhibit anti-CMV activities and antitumor activity against specific cell lines in vitro. This suggests that derivatives of the parent compound may also possess antimicrobial properties or could be modified for such applications (Zheng Yuguoa, 2012).

Molecular Probes and Sensors

A novel benzothiazole-based fluorescent probe for cysteine detection, utilizing a structure related to the compound of interest, has been developed. This probe exhibits high selectivity and sensitivity for cysteine over other amino acids, demonstrating the compound's potential application in biochemical sensing and diagnostics (Yuewen Yu et al., 2018).

properties

IUPAC Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2N3O4S2/c1-2-29-16-4-3-5-17-18(16)23-20(30-17)24-19(26)14-6-8-15(9-7-14)31(27,28)25(12-10-21)13-11-22/h3-9H,2,10-13H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPCUAXSXHMDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

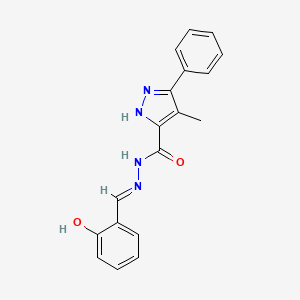

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2980808.png)

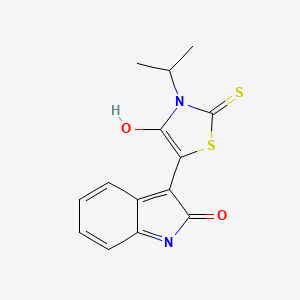

![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980809.png)

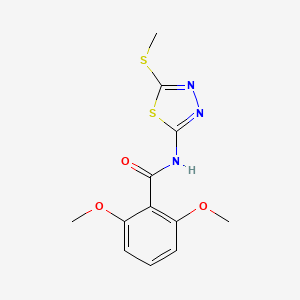

![N,2,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2980811.png)

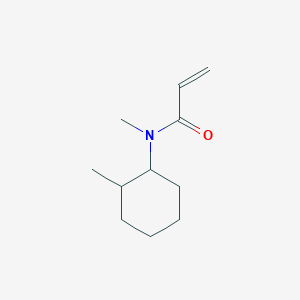

![dimethyl 1-[2-({[(4-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2980816.png)

![5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2980818.png)

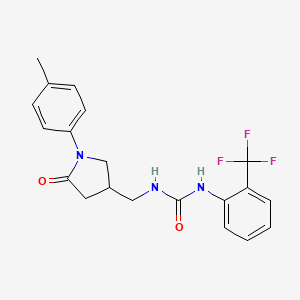

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)

![N-[3-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide](/img/structure/B2980830.png)